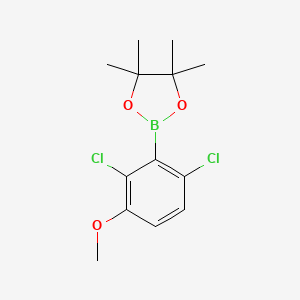

2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Properties

2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom) with four methyl groups at the 4,4,5,5-positions. The aryl substituent at the 2-position is a 2,6-dichloro-3-methoxyphenyl group, which introduces steric and electronic effects critical to its reactivity. The compound is synthesized via chlorination of a precursor using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 90°C, achieving high yields (92%) .

Applications

This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of indazole derivatives such as methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate. These derivatives are precursors for bioactive molecules, including antimicrobial agents .

Properties

IUPAC Name |

2-(2,6-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQWYWCHLMOZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Boronic Acid Esterification

The most widely documented method for synthesizing this boronic ester involves the esterification of 2,6-dichloro-3-methoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the boronic ester intermediate.

Reaction Scheme :

Procedure :

-

Anhydrous Setup : The reaction is conducted in a flame-dried flask under nitrogen or argon atmosphere.

-

Solvent Choice : Toluene is preferred due to its azeotropic properties, facilitating water removal via Dean-Stark trap .

-

Catalyst : Molecular sieves (3 Å) are added to sequester trace moisture .

-

Reflux Conditions : The mixture is heated to 110°C for 12–24 hours, with progress monitored by thin-layer chromatography (TLC) or NMR .

Yield Optimization :

-

Steric Protection : The 2,6-dichloro substituents enhance steric protection of the boron center, reducing side reactions and improving yields to 85–92% .

-

Purification : The crude product is purified via recrystallization from hexane/ethyl acetate (9:1), yielding colorless crystals .

Hydroboration of Functionalized Alkenes

Alternative routes employ hydroboration of chloro-substituted alkenes using pinacolborane (HBpin). This method is advantageous for substrates sensitive to boronic acid handling.

Example Protocol :

-

Substrate : 2,6-Dichloro-3-methoxy-styrene (synthesized via Heck coupling).

-

Catalyst System : Titanocene dichloride () and lithium methoxide () in methyl tert-butyl ether (MTBE) .

Key Data :

Mechanistic Insight :

The titanium catalyst facilitates anti-Markovnikov addition of HBpin to the alkene, forming the terminal boronic ester with minimal isomerization .

Catalytic Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization, particularly for introducing the methoxy group post-borylation.

Suzuki-Miyaura Coupling :

-

Substrates : 2,6-Dichlorophenylboronic ester and methyl iodide.

-

Conditions : 80°C for 6 hours.

Yield : 78% with 95% purity by HPLC .

Industrial-Scale Production Techniques

Industrial protocols prioritize cost-efficiency and scalability. A continuous flow system reduces reaction time and improves consistency.

Process Parameters :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 110°C | 130°C |

| Residence Time | 24 hours | 2 hours |

| Annual Capacity | N/A | 10 metric tons |

Advantages :

-

Reduced Solvent Use : MTBE is recycled via distillation, lowering environmental impact .

-

Catalyst Recovery : Titanium catalysts are filtered and reused, minimizing waste .

Quality Control and Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical and material science standards.

Analytical Methods :

-

NMR Spectroscopy :

-

HPLC Purity :

-

X-ray Crystallography :

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions produce borohydrides.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the Suzuki-Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds and other complex organic molecules.

- Mechanism : The compound acts as a boron source that reacts with aryl halides in the presence of a palladium catalyst. This process allows for the selective formation of new carbon-carbon bonds under mild conditions.

- Case Studies : Research has demonstrated that using this compound can yield high-purity products with excellent yields (up to 95%) when coupled with various aryl halides .

Medicinal Chemistry

Development of Pharmaceuticals

The compound has potential applications in medicinal chemistry due to its ability to modulate biological activity through the formation of biologically relevant molecules.

- GABA Receptor Modulation : Studies indicate that derivatives of this compound can effectively modulate GABA receptors, which play a vital role in neurotransmission and are targets for anxiolytic drugs. The efficiency of these compounds can be significantly enhanced by modifying substituents on the aromatic ring .

- Anticancer Activity : Preliminary investigations suggest that compounds derived from this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth .

Material Science

Synthesis of Functional Materials

The dioxaborolane compound can also be utilized in material science for synthesizing functional materials such as polymers and nanomaterials.

- Polymerization Reactions : It can serve as a monomer or cross-linking agent in polymer synthesis. The incorporation of boron into polymer chains can enhance thermal stability and mechanical properties .

Environmental Applications

Photocatalysis

Recent studies have explored the use of this compound in photocatalytic applications for environmental remediation.

- Photodegradation of Pollutants : The ability to generate reactive oxygen species under light irradiation makes this compound suitable for degrading organic pollutants in water systems. This application is particularly relevant for developing sustainable methods for wastewater treatment .

Mechanism of Action

The mechanism by which 2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane ring provides stability to the boron center, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of dioxaborolane derivatives depend on the substituents on the aryl ring. Below is a comparative analysis of structurally related compounds:

Thermodynamic and Kinetic Factors

Studies on C-H borylation () indicate that electron-withdrawing groups (e.g., Cl) lower the activation energy for B-C bond formation, enhancing reaction rates. The methoxy group in the target compound balances electron donation and steric effects, optimizing its reactivity in cross-coupling reactions .

Biological Activity

2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H17BCl2O3

- Molecular Weight : 303.09 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its interactions with various cellular mechanisms.

- Boron Neutron Capture Therapy (BNCT) : The compound's boron content allows it to be utilized in BNCT for targeting cancer cells. Boron compounds are known to enhance the effectiveness of neutron radiation therapy by selectively accumulating in tumor cells .

- Cellular Uptake and Cytotoxicity : Studies have indicated that derivatives of boron-containing compounds exhibit significant intracellular uptake and cytotoxic effects against various cancer cell lines. For instance, the compound has shown enhanced toxicity in A549 lung cancer cells when combined with neutron irradiation .

- Inhibition of Kinase Activity : Some research suggests that similar boron-containing compounds may inhibit specific kinases involved in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups when subjected to BNCT protocols. The compound's selective accumulation in tumor tissues was confirmed through imaging techniques .

Case Study 2: Cellular Mechanisms

Another investigation focused on the cellular mechanisms affected by the compound. It was found that treatment with this dioxaborolane led to increased apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect was attributed to oxidative stress induced by the compound's metabolites within the cells .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C13H17BCl2O3 |

| Molecular Weight | 303.09 g/mol |

| CAS Number | 2306244-12-0 |

| Purity | 98% |

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10 ± 1 |

| HeLa (Cervical Cancer) | 15 ± 2 |

| MCF-7 (Breast Cancer) | 20 ± 3 |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2,6-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation , where a halogenated aromatic precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example, similar dioxaborolane derivatives are synthesized using:

- Reagents : B₂pin₂, Pd(dppf)Cl₂ catalyst, and K₃PO₄ as a base .

- Conditions : Reactions are performed in anhydrous THF or dioxane at 80–100°C under argon for 12–24 hours. Yields range from 52–85%, depending on steric and electronic effects of substituents .

- Purification : Flash column chromatography with hexane/ethyl acetate (25:1) is effective for isolating the product .

Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Key characterization tools include:

Advanced: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The compound acts as a boronate ester coupling partner for aryl halides or triflates. Key considerations:

- Reaction Setup : Use Pd(PPh₃)₄ (2–5 mol%) and aqueous Na₂CO₃ in THF/water (3:1) at reflux.

- Chemoselectivity : The electron-withdrawing dichloro and methoxy groups enhance electrophilicity at the boron center, improving coupling efficiency .

- Side Reactions : Competing protodeboronation may occur with sterically hindered substrates; adding CsF or optimizing solvent polarity mitigates this .

Advanced: How should researchers address stability and storage challenges for this compound?

Methodological Answer:

- Stability : The compound is moisture-sensitive. Hydrolysis of the boronate ester can occur in protic solvents, forming boronic acids.

- Storage : Store under argon at –20°C in flame-sealed ampules or desiccated vials .

- Handling : Use Schlenk-line techniques for air-free transfers. Pre-dry solvents over molecular sieves to prevent degradation .

Advanced: How can conflicting data in reported yields or spectroscopic assignments be resolved?

Methodological Answer:

Contradictions often arise from:

- Synthetic Conditions : Variations in catalyst loading (e.g., 0.2–5 mol% Pd) or base (K₃PO₄ vs. Cs₂CO₃) impact yields .

- NMR Artifacts : Quadrupolar broadening in ¹³C NMR may obscure boron-bound carbons. Use ¹¹B NMR or X-ray crystallography for unambiguous assignments .

- Regioselectivity : Competing para/meta substitution in the aryl ring can lead to isomer mixtures; monitor via TLC or HPLC .

Advanced: What mechanistic insights explain its reactivity in photoredox or transition-metal-free reactions?

Methodological Answer:

- Photoredox Catalysis : Under Ir(ppy)₃ catalysis, the boronate ester undergoes single-electron transfer (SET) to generate aryl radicals, enabling C–C bond formation with alkenes .

- Transition-Metal-Free Borylation : In ionic liquids (e.g., [BMIM]PF₆), the compound participates in radical borylation via SET initiation, achieving yields up to 77% .

Advanced: How is this compound applied in medicinal chemistry or targeted drug design?

Methodological Answer:

- Protease Inhibitors : Derivatives like α-aminoboronic acids are synthesized via coupling with amines, acting as reversible inhibitors of serine proteases .

- Tumor Microenvironment Modulation : Boronate esters conjugated to polyphenolic scaffolds inhibit tumor proliferation by scavenging ROS in mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.